molecular formula C17H16N2O3S B14325277 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole CAS No. 112109-75-8

2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole

Cat. No.: B14325277
CAS No.: 112109-75-8
M. Wt: 328.4 g/mol
InChI Key: OTVKMXWVGVZYDB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a phenoxyphenoxy moiety, and a thiadiazole ring. Its chemical formula is C20H19NO3S, and it has a molecular weight of 353.44 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-ethoxy-1,3,4-thiadiazole with 4-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyriproxyfen: A juvenile hormone analog and insect growth regulator with a similar phenoxyphenoxy structure.

    2-[(4-Phenoxyphenoxy)methyl]-1,3,4-thiadiazole: A compound with a similar thiadiazole ring but different substituents.

Uniqueness

2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, phenoxyphenoxy moiety, and thiadiazole ring contribute to its versatility and effectiveness in various applications, setting it apart from similar compounds.

Properties

CAS No.

112109-75-8

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H16N2O3S/c1-2-20-17-19-18-16(23-17)12-21-13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

OTVKMXWVGVZYDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(S1)COC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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